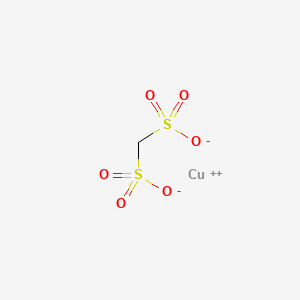
copper;methanedisulfonate
Beschreibung
However, methanedisulfonate-based compounds, such as methylene methanedisulfonate (MMDS), are extensively studied in electrochemical and materials science applications. Methanedisulfonate (CH₂(SO₃)₂²⁻) is a dianion with two sulfonate groups, enabling strong ionic interactions and stability in solutions. This section focuses on MMDS and related sulfonate compounds due to the absence of explicit data on copper methanedisulfonate.
Eigenschaften
CAS-Nummer |
59044-28-9 |
|---|---|
Molekularformel |
CH2CuO6S2 |
Molekulargewicht |
237.7 g/mol |
IUPAC-Name |
copper;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |
InChI-Schlüssel |
BQYFJIGJGFIVEW-UHFFFAOYSA-L |
SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
Andere CAS-Nummern |
59044-28-9 |
Synonyme |
copper methionate copper-methionine complex lambcoppa |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Copper methanedisulfonate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper methanedisulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .
In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Methanedisulfonate derivatives are compared to other sulfur-containing additives and ionic compounds based on their electrochemical performance, colloidal stability, and industrial applications.
Table 1: Key Properties of Methanedisulfonate Derivatives vs. Similar Compounds
Electrochemical Performance in Batteries
- MMDS : In LiCoO₂/graphite batteries, MMDS (2% concentration) combined with vinylene carbonate (VC) reduces cell impedance by 50% and improves rate performance . It mitigates electrolyte decomposition at high voltages (>4.5 V) .
- 1,3-Propane Sultone (PS) : While PS enhances SEI stability, it generates sulfur-containing byproducts that deactivate catalysts, limiting its compatibility with high-energy cathodes .
Table 2: Cyclic Performance of LiMn₂O₄ Batteries with Additives
| Additive | Capacity Retention (200 cycles) | Charge Transfer Resistance (Ω) | Operating Temperature Stability |
|---|---|---|---|
| MMDS (2%) + VC (2%) | 92% | 15 Ω | Stable up to 60°C |
| PS (3%) | 85% | 25 Ω | Degrades above 50°C |
| None (Baseline) | 70% | 50 Ω | Unstable above 45°C |
Colloidal Stability in Ionic Clusters
Substitution of sulfonate groups or increasing inter-sulfonate distance reduces cluster durability .
Industrial and Market Trends
- MMDS Market : Global MMDS market size reached ~$xx million in 2020, primarily driven by demand for electrolyte additives (70% share) and drug intermediates (30% share). Key manufacturers include Fujian Chuangxin and Hubei Chushengwei Chemistry .
- Competitors : PS dominates the SEI additive market due to lower production costs, but MMDS is gaining traction in high-voltage applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


